molecular formula C19H23N3O3S2 B11444733 Ethyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11444733
M. Wt: 405.5 g/mol
InChI Key: UYRNXGGCEQEUJA-UHFFFAOYSA-N
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Description

ETHYL 7-METHYL-5-(3-METHYLTHIOPHEN-2-YL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The compound also includes a thiophene ring, which is a sulfur-containing five-membered aromatic ring. This structure is significant in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of ETHYL 7-METHYL-5-(3-METHYLTHIOPHEN-2-YL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Functional group modifications: Various functional groups such as methyl, propylsulfanyl, and ethyl carboxylate are introduced through substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 7-METHYL-5-(3-METHYLTHIOPHEN-2-YL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can remove oxygen or introduce hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene or pyrido[2,3-d]pyrimidine rings.

Scientific Research Applications

ETHYL 7-METHYL-5-(3-METHYLTHIOPHEN-2-YL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 7-METHYL-5-(3-METHYLTHIOPHEN-2-YL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the targets involved.

Comparison with Similar Compounds

Similar compounds to ETHYL 7-METHYL-5-(3-METHYLTHIOPHEN-2-YL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE include other pyrido[2,3-d]pyrimidine derivatives and thiophene-containing compounds. These compounds share structural features but differ in their functional groups and specific biological activities. For example:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their kinase inhibition properties and are used in cancer research.

    Thiophene-containing compounds: These are widely studied for their electronic properties and are used in the development of organic semiconductors and photovoltaic materials.

The uniqueness of ETHYL 7-METHYL-5-(3-METHYLTHIOPHEN-2-YL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE lies in its combination of these two moieties, providing a versatile scaffold for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23N3O3S2/c1-5-8-27-19-21-16-14(17(23)22-19)13(15-10(3)7-9-26-15)12(11(4)20-16)18(24)25-6-2/h7,9,13H,5-6,8H2,1-4H3,(H2,20,21,22,23)

InChI Key

UYRNXGGCEQEUJA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=C(C=CS3)C)C(=O)N1

Origin of Product

United States

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